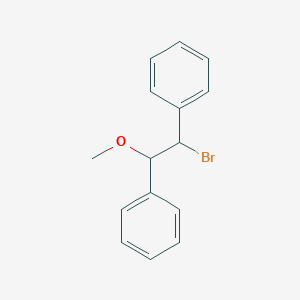![molecular formula C15H17BrSi B13739930 [4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
[4-(3-Bromophenyl)phenyl]-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound that features a bromophenyl group attached to a phenyl group, which is further bonded to a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Bromophenyl)phenyl]-trimethylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, organohalide (in this case, 3-bromophenyl), palladium catalyst, base (e.g., potassium carbonate)
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
[4-(3-Bromophenyl)phenyl]-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce a ketone or carboxylic acid.
科学研究应用
[4-(3-Bromophenyl)phenyl]-trimethylsilane has several applications in scientific research:
作用机制
The mechanism of action of [4-(3-Bromophenyl)phenyl]-trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites, such as the bromine atom and the phenyl groups. These reactive sites allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing structures.
相似化合物的比较
Similar Compounds
[4-Bromophenyl]trimethylsilane: Similar structure but lacks the additional
属性
分子式 |
C15H17BrSi |
|---|---|
分子量 |
305.28 g/mol |
IUPAC 名称 |
[4-(3-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(16)11-13/h4-11H,1-3H3 |
InChI 键 |
XDSPBSFUPTWARS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


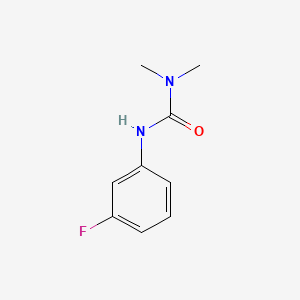
![diethyl-[2-[(4-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13739871.png)
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)

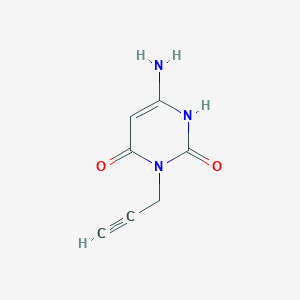

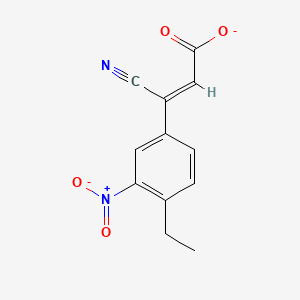
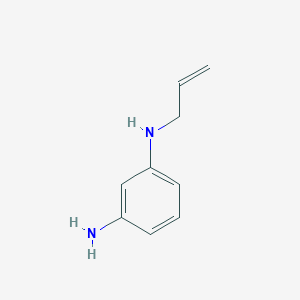
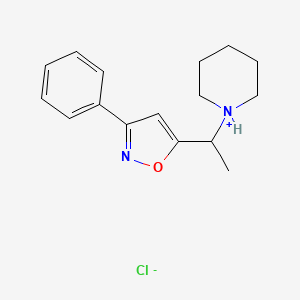


![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)

